molecular formula C16H26N2O B13768466 Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- CAS No. 67023-16-9

Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-

Cat. No.: B13768466
CAS No.: 67023-16-9
M. Wt: 262.39 g/mol
InChI Key: FRPGXBGPVFHULS-UHFFFAOYSA-N
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Description

Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- (CAS 137-58-6), is an acetanilide derivative characterized by a diethylaminoethyl group attached to the nitrogen atom and methyl substituents at the 2' and 6' positions of the benzene ring. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol . This compound is part of a broader class of acetanilides, which are widely studied for their pharmacological and chemical properties. The diethylaminoethyl moiety distinguishes it from simpler derivatives, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

67023-16-9

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H26N2O/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4/h8-10H,6-7,11-12H2,1-5H3

InChI Key

FRPGXBGPVFHULS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- typically involves the reaction of acetanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{ClCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_8\text{H}_9\text{NOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Studied for its potential pharmacological properties, including analgesic and antipyretic effects.

    Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its diethylaminoethyl side chain and 2',6'-dimethylphenyl group, which differentiate it from other acetanilides. Key analogs include:

Compound Name Key Structural Features Differences from Target Compound Reference
Paracetamol Hydroxyl group at para position Lacks diethylaminoethyl chain
Phenacetin Ethoxy group at para position Ethoxy instead of diethylaminoethyl chain
2-Chloro-6-methylaniline Chloro and methyl groups on aniline No acetyl or diethylaminoethyl groups
N-(2-Morpholinoethyl)-2',6'-dimethylacetanilide Morpholine ring instead of diethylamino group Cyclic amine alters electronic properties

The diethylaminoethyl chain enhances lipophilicity and basic character, impacting solubility and membrane permeability compared to analogs like phenacetin or paracetamol .

Physicochemical Properties

The compound’s physicochemical profile is shaped by its substituents:

  • Solubility: Predicted log10 water solubility = -1.77, lower than paracetamol (log10 = -0.77) due to increased hydrophobicity from the diethylaminoethyl group .
  • Thermodynamics : Standard enthalpy of formation (ΔHf°) = -110.28 kJ/mol, reflecting stability from aromatic and alkyl interactions .
  • Boiling/Melting Points : Boiling point = 672.84 K; melting point = 874.39 K, higher than simpler acetanilides due to increased molecular weight and branching .

Comparatively, N-(2-morpholinoethyl)-2',6'-dimethylacetanilide (Molecular Weight: 352.5 g/mol) has higher molecular weight and polarity from the morpholine ring, improving aqueous solubility .

Data Tables

Table 1: Molecular Properties of Selected Acetanilide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₂₂N₂O 234.34 Diethylaminoethyl, 2',6'-dimethyl
Paracetamol C₈H₉NO₂ 151.16 p-Hydroxyl, acetyl
N-(2-Morpholinoethyl)-2',6'-dimethylacetanilide C₂₂H₂₈N₂O₂ 352.50 Morpholinoethyl, 2',6'-dimethyl
2-Chloro-6-methylaniline C₇H₈ClN 141.60 Chloro, methyl

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